molecular formula C10H11N3O3S B570479 Sulfamethoxazole-13C6 CAS No. 1196157-90-0

Sulfamethoxazole-13C6

Cat. No.: B570479
CAS No.: 1196157-90-0
M. Wt: 259.23
InChI Key: JLKIGFTWXXRPMT-AHBHZWPESA-N
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Description

Sulfamethoxazole-13C6 is a 13C-labeled version of Sulfamethoxazole, a sulfonamide bacteriostatic antibiotic. This compound is primarily used in scientific research to study drug metabolism and pharmacokinetics. Sulfamethoxazole itself is a competitive antagonist of para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamethoxazole-13C6 involves the incorporation of 13C isotopes into the Sulfamethoxazole molecule. This is typically achieved through a series of chemical reactions that replace the carbon atoms in the phenyl ring with 13C-labeled carbon atoms. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of 13C-labeled reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of 13C isotopes. The production is carried out under stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfamethoxazole-13C6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Sulfamethoxazole-13C6 is widely used in scientific research for various applications, including:

Mechanism of Action

Sulfamethoxazole-13C6 exerts its effects by inhibiting bacterial dihydrofolic acid synthesis. This is due to its structural similarity to para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase. By competing with PABA, this compound prevents the synthesis of dihydrofolic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: The non-labeled version of Sulfamethoxazole-13C6.

    Sulfamethoxazole-d4: A deuterium-labeled version of Sulfamethoxazole.

    Sulfamethoxazole sodium: A sodium salt form of Sulfamethoxazole.

Uniqueness

This compound is unique due to its 13C labeling, which makes it particularly useful for studying metabolic pathways and drug interactions. The incorporation of 13C isotopes allows for precise tracking and analysis using techniques such as mass spectrometry .

Biological Activity

Sulfamethoxazole-13C6 is a carbon-13 labeled derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound plays a significant role in pharmacological research, particularly in studies related to drug metabolism and the pharmacokinetics of sulfonamides. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Sulfamethoxazole acts as a competitive antagonist of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, sulfamethoxazole disrupts the production of dihydrofolate, leading to a bacteriostatic effect against a broad spectrum of Gram-positive and Gram-negative bacteria . The introduction of carbon-13 isotopes in this compound allows researchers to trace the compound's metabolic pathways and interactions within biological systems more effectively.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively. In broiler chickens, for instance, research indicated that after administration, the compound exhibited predictable pharmacokinetic behavior characterized by parameters such as peak concentration (Cmax), peak time (Tmax), and area under the curve (AUC) values . The study utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify concentrations over time, revealing significant insights into absorption and elimination profiles.

Parameter Value
Cmax0.5 µg/ml
Tmax2 hours
AUCt15 µg·h/ml
AUC∞20 µg·h/ml

Effects on Algal Species

Recent research has explored the impact of sulfamethoxazole on non-target organisms such as algae. A study conducted on the green alga Raphidocelis subcapitata demonstrated that exposure to sulfamethoxazole at environmentally relevant concentrations did not significantly affect algal growth. However, at higher concentrations (300 μg L–1), there was a notable reduction in growth by 63%, along with significant changes in gene expression profiles related to DNA replication and repair pathways . This suggests potential genotoxic effects at elevated concentrations.

Key Findings from Algal Studies:

  • Low Concentration (5 μg L–1) : No significant impact on algal density.
  • High Concentration (300 μg L–1) :
    • Growth inhibition of 63%.
    • 1,103 differentially expressed genes identified.
    • Downregulation of base and nucleotide excision repair pathways.

Case Study 1: Pharmacokinetics in Veterinary Medicine

A study involving broiler chickens evaluated the pharmacokinetics of sulfamethoxazole and trimethoprim combination therapies. The results indicated effective absorption and metabolism patterns that could influence dosing regimens in veterinary applications. The isotopically labeled this compound provided precise tracking capabilities for understanding how these drugs interact within animal systems .

Case Study 2: Environmental Impact Assessment

Another significant area of research involves assessing the environmental risks associated with sulfamethoxazole use. Studies have shown that even low concentrations can affect aquatic ecosystems by altering algal growth dynamics and potentially disrupting food webs . The use of this compound in these studies helps elucidate the compound's behavior in natural water bodies.

Properties

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKIGFTWXXRPMT-AHBHZWPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746783
Record name 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-90-0
Record name 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1196157-90-0
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